molecular formula C13H8FN3O3 B2517292 6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid CAS No. 2059770-11-3

6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid

Cat. No.: B2517292
CAS No.: 2059770-11-3
M. Wt: 273.223
InChI Key: RBTFDWGATLIPSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Fluorophenyl)-8-oxo-7,8-dihydroimidazo[1,2-a]pyrazine-2-carboxylic acid is a useful research compound. Its molecular formula is C13H8FN3O3 and its molecular weight is 273.223. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cyclization Products and Derivatives Synthesis

Research shows the interaction of fluorophenylamines with acrylic and itaconic acids leads to N-substituted β-alanines, further cyclized to yield compounds with significant chemical structures, including benzimidazole, pyrazole, and hydrazine fragments, indicating a broad scope for chemical synthesis and modification (R. Vaickelionienė & V. Mickevičius, 2006).

Anti-Lung Cancer Activity

Fluoro-substituted compounds have demonstrated anticancer activity against human cancer cell lines, including lung cancer, at low concentrations compared to reference drugs. This indicates the potential of fluoro-substituted benzopyrans and related compounds in therapeutic applications (A. G. Hammam et al., 2005).

Biological Activity Studies

Compounds derived from fluoro-substituted precursors have shown a range of biological activities, including anti-inflammatory and analgesic effects. This suggests their potential for development into therapeutic agents for treating inflammation and pain (Maha M. A. Khalifa & Nayira Abdelbaky, 2008).

Antibacterial Agents

Chalcones, pyrazolines, and pyrimidinethiones synthesized from fluorophenyl compounds have been evaluated for their antibacterial activity, showcasing the potential of these compounds as antibacterial agents (A. Solankee & J. Patel, 2004).

Antimicrobial Activity

Derivatives synthesized from amino-methyl-4-(substituted phenyl)-1,4-dihydropyrano[2,3-c]pyrazole have shown promising antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (H. Hafez et al., 2015).

Molecular Docking Studies

Molecular hybrids integrating benzimidazole and pyrazole structural motifs have been designed and synthesized, showing significant anti-inflammatory, radical-scavenging, and anticancer activities. Molecular docking studies have further elucidated their potential mechanisms of action, suggesting these hybrids as promising candidates for developing more potent biological agents (Ramar Sivaramakarthikeyan et al., 2020).

Future Directions

Given the complexity and potential biological activity of this compound, future research could focus on its synthesis, characterization, and exploration of its potential applications in various fields .

Properties

IUPAC Name

6-(4-fluorophenyl)-8-oxo-7H-imidazo[1,2-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FN3O3/c14-8-3-1-7(2-4-8)9-5-17-6-10(13(19)20)15-11(17)12(18)16-9/h1-6H,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBTFDWGATLIPSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(N=C3C(=O)N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.